![molecular formula C8H13NO4 B123748 (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid CAS No. 151292-70-5](/img/structure/B123748.png)
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is widely used in scientific research due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
作用机制
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid exerts its anti-inflammatory and analgesic effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid inhibits COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid are primarily due to its inhibition of COX enzymes. By inhibiting COX enzymes, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to reduce inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
The advantages of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments include its ease of synthesis, low cost, and ability to inhibit COX enzymes. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid is also relatively stable and can be stored for long periods of time. However, one limitation of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments is that it may have off-target effects due to its ability to inhibit other enzymes in addition to COX enzymes. Another limitation is that (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid may not be effective in all animal models of inflammation and pain.
未来方向
There are several future directions for research on (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. One area of research could focus on developing more selective COX inhibitors that do not have off-target effects. Another area of research could focus on developing novel formulations of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid that have improved pharmacokinetic properties and can be delivered to specific tissues. Additionally, further research is needed to determine the potential of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid as a cancer treatment and to identify any potential side effects or toxicities associated with its use.
合成方法
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid involves the reaction of 2-methyl-2-propanol with chloroformate to produce (2-methylpropan-2-yl) chloroformate. This intermediate is then reacted with glycine ethyl ester to produce the desired product, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. The synthesis method is relatively simple and straightforward, making (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid easily accessible for scientific research.
科学研究应用
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been extensively used in scientific research due to its ability to inhibit COX enzymes. COX enzymes are involved in the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
151292-70-5 |
|---|---|
产品名称 |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
InChI 键 |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同义词 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



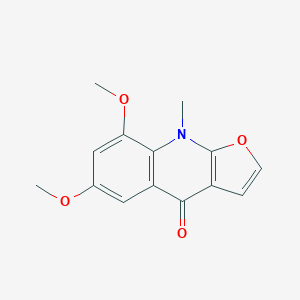
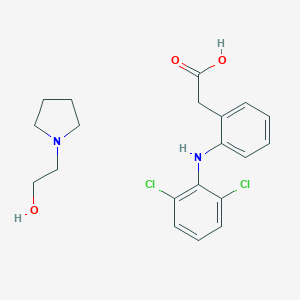
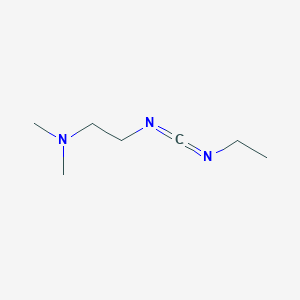
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
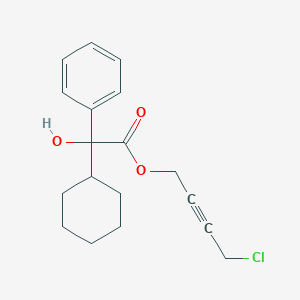
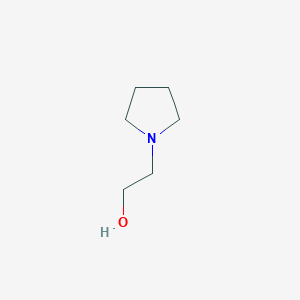
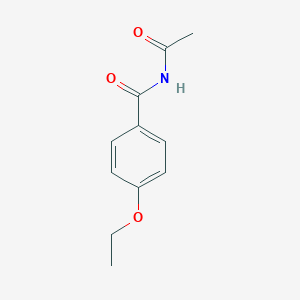
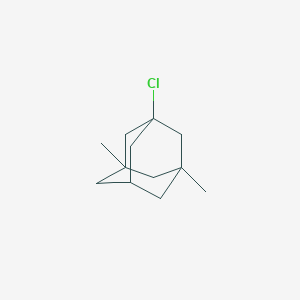
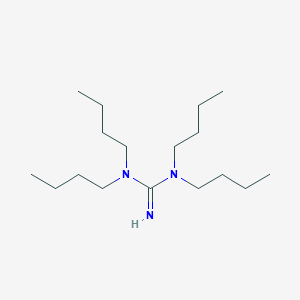
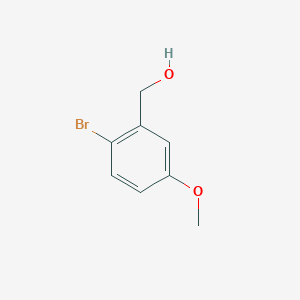
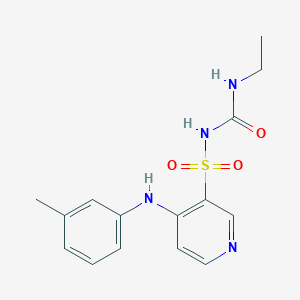
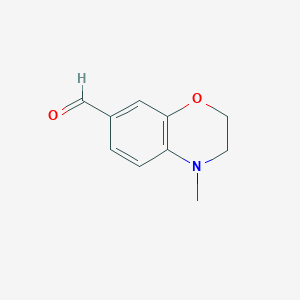
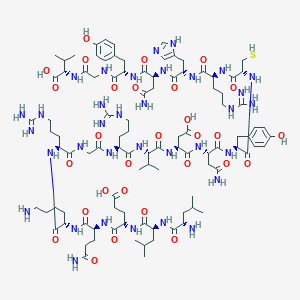
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)